molecular formula C10H12O5 B6155153 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid CAS No. 1208-13-5

3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Cat. No.: B6155153
CAS No.: 1208-13-5
M. Wt: 212.20 g/mol
InChI Key: ABTZMSOARGMKMK-UHFFFAOYSA-N
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Description

3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as hydroferulic acid, is a hydroxycinnamic acid derivative. This compound is notable for its antioxidant properties and is found in various plants and fermented foods. It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the microbial transformation of dietary polyphenols. Another method includes the chemical synthesis starting from benzyl alcohol, which undergoes a series of reactions including substitution, esterification, and hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the microbial fermentation of plant-derived polyphenols. This method is preferred due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers and esters[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acid anhydrides are used under basic or acidic conditions[][3].

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters[][3].

Scientific Research Applications

3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various bioactive compounds.

    Biology: Studied for its role in modulating oxidative stress and inflammation.

    Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases and muscle function enhancement.

    Industry: Utilized in the production of antioxidants and preservatives

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress pathways. Additionally, it modulates the expression of genes involved in inflammation and metabolism, thereby exerting protective effects on cells and tissues .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxycinnamic acid: A precursor in the biosynthesis of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

    Ferulic acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.

    Caffeic acid: Shares structural similarities and antioxidant activity

Uniqueness

This compound is unique due to its specific microbial transformation pathway and its potent antioxidant activity, which makes it a valuable compound in various fields of research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the phenolic hydroxyl group, selective oxidation of the para position of the protected phenol, and subsequent deprotection and hydroxylation reactions.", "Starting Materials": [ "4-hydroxy-3-methoxybenzaldehyde", "2-methyl-2-butanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanesulfonic acid" ], "Reaction": [ "Step 1: Protection of the phenolic hydroxyl group by reaction with acetic anhydride and pyridine to form 4-acetoxy-3-methoxybenzaldehyde.", "Step 2: Reduction of the aldehyde group in the protected benzaldehyde intermediate using sodium borohydride in methanol to form 4-acetoxy-3-methoxybenzyl alcohol.", "Step 3: Oxidation of the para position of the protected phenol using methanesulfonic acid and sodium chlorite to form 3-(4-acetoxy-3-methoxyphenyl)propanoic acid.", "Step 4: Deprotection of the acetoxy group using sodium hydroxide in methanol to form 3-(4-hydroxy-3-methoxyphenyl)propanoic acid.", "Step 5: Hydroxylation of the alpha position using sodium bicarbonate and hydrogen peroxide to form 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.", "Step 6: Purification of the final product using ethyl acetate and diethyl ether, followed by drying over sodium sulfate." ] }

CAS No.

1208-13-5

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12O5/c1-15-9-4-6(2-3-7(9)11)8(12)5-10(13)14/h2-4,8,11-12H,5H2,1H3,(H,13,14)

InChI Key

ABTZMSOARGMKMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)O)O

Purity

0

Origin of Product

United States

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